![molecular formula C20H19N5O4 B2614987 4-Methyl-2,6-bis(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 878736-79-9](/img/structure/B2614987.png)
4-Methyl-2,6-bis(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Physical and Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- The compound 4-Methyl-2,6-bis(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione is involved in the synthesis of various derivatives. For example, 1-substituted 3a-alkyl/aryl-9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones and 3′-substituted 3-alkyl/aryl-3-ureido-1H,3H-quinoline-2,4-diones are formed by reactions in boiling acetic acid. These compounds can rearrange to form 4-(2-aminophenyl)-1,3-dihydroimidazol-2-ones, showcasing the versatility of this class of compounds in chemical synthesis (Klásek, Lyčka, & Holčapek, 2007).
Precursors in Chemical Reactions
- This compound serves as a precursor in the synthesis of important chemical structures. For example, it is used in the synthesis of 4- and 5-disubstituted 1-benzylimidazoles, which are crucial precursors of purine analogs. This highlights its importance in the field of medicinal chemistry and drug development (Alves, Proença, & Booth, 1994).
Formation of Novel Compounds
- Research shows that this compound is integral in forming new chemical entities. For instance, it is involved in the formation of 4-Alkyl- or 4-Phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, illustrating its role in expanding the landscape of novel chemical compounds (Simo, Rybár, & Alföldi, 1998).
Catalytic and Chemical Transformations
- Its involvement in various catalytic and chemical transformations is evident. For example, its derivatives play a role in reactions forming tricyclic imidazoles, which are significant in various synthetic pathways (Mitsuhashi, Takahashi, Kawahara, Ikeru, & Tanaka, 1982).
Application in Heterocyclic Chemistry
- This compound is actively used in the synthesis of heterocyclic compounds, as seen in the efficient synthesis of tetracyclic thieno[2,3-b]thiopyran-fused imidazo[1,2-a]pyridine/pyrido[1,2-a]pyrimidines. Such syntheses are crucial for developing new materials and pharmaceuticals (Liang, Zhang, Tan, & Liu, 2006).
Role in Novel Spiro-linked Compounds
- The compound is involved in the reaction with isothiocyanates, leading to novel spiro-linked compounds. This is significant in the discovery of new chemical entities with potential applications in various fields (Klásek, Lyčka, Mikšík, & Růžička, 2010).
Formation of N-Heterocyclic Carbene–Silver(I) Acetate Complexes
- It is used in the synthesis of N-heterocyclic carbene–silver(I) acetate complexes, which have demonstrated preliminary antibacterial activity and cytotoxicity, thus having implications in biomedical research (Hackenberg, Lally, Müller‐Bunz, Paradisi, Quaglia, Streciwilk, & Tacke, 2013).
Anticancer Drug Development
- This compound is also instrumental in the development of new anticancer drugs. Derivatives like 2-Methyl-1-substituted-imidazo[4,5-g]quinoline-4,9-dione have been synthesized for this purpose, showing high cytotoxicity in vitro against human colon tumor cells (Suh, Kang, Yoo, Park, & Lee, 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-2,6-bis(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4/c1-12(26)9-23-15(14-7-5-4-6-8-14)11-24-16-17(21-19(23)24)22(3)20(29)25(18(16)28)10-13(2)27/h4-8,11H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGWVSKLGWZWEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2-Chloro-6-fluorophenyl)methyl]-2-methylimidazole](/img/structure/B2614904.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzenesulfonamide](/img/structure/B2614906.png)

![3-Bromo-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-2-fluoropyridine](/img/structure/B2614910.png)
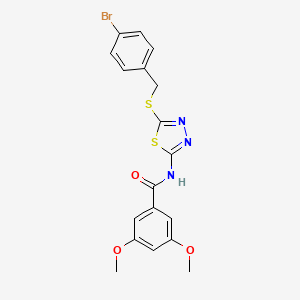
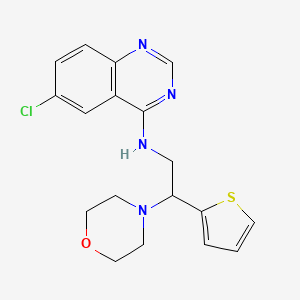
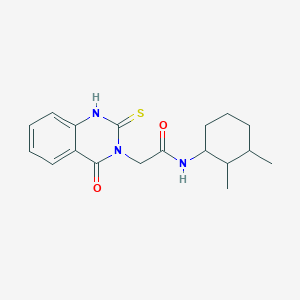
![2-chloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2614921.png)
![3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride](/img/structure/B2614922.png)
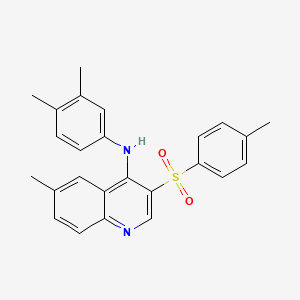
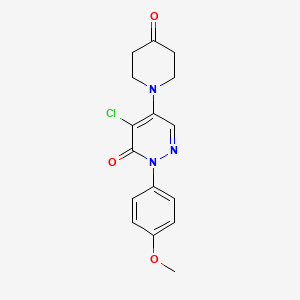
![N-([2,4'-bipyridin]-4-ylmethyl)cyclobutanecarboxamide](/img/structure/B2614925.png)
![1-[4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2614926.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2614927.png)
